3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one
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Overview
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including a chlorophenyl sulfonyl group, a fluorine atom, a morpholino group, and a propyl group
Preparation Methods
The synthesis of 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The chlorophenyl sulfonyl group, fluorine atom, morpholino group, and propyl group are introduced through specific reactions, such as sulfonylation, halogenation, nucleophilic substitution, and alkylation.
Purification: The final compound is purified using techniques like recrystallization, column chromatography, or HPLC to ensure high purity and yield.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes, enzyme activity, and protein interactions.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It may be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples of similar compounds include:
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: A quinoline derivative with a carboxyl group, used in various chemical syntheses.
6-Fluoroquinoline: A quinoline derivative with a fluorine atom, studied for its potential antimicrobial properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O4S/c1-2-6-26-14-21(31(28,29)16-5-3-4-15(23)11-16)22(27)17-12-18(24)20(13-19(17)26)25-7-9-30-10-8-25/h3-5,11-14H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFQICHMOQAVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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